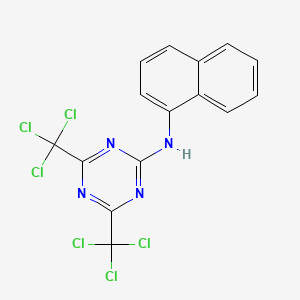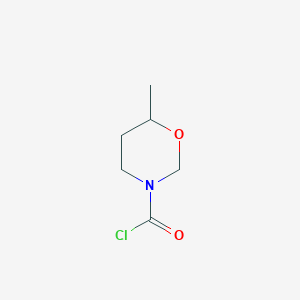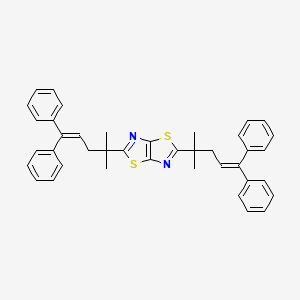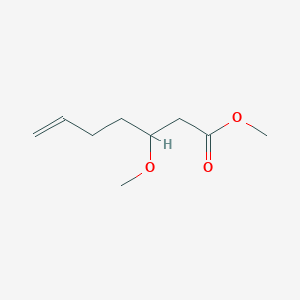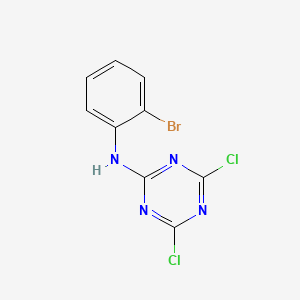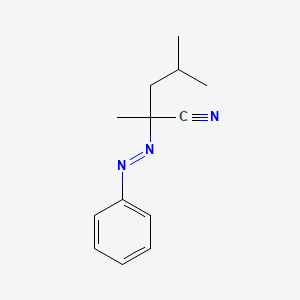
2,4-Dimethyl-2-(phenylazo)valeronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-2-(phenylazo)valeronitrile is an organic compound with the molecular formula C13H17N3. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) attached to aromatic rings. This compound is known for its vibrant color and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-(phenylazo)valeronitrile typically involves the reaction of 2,4-dimethylvaleronitrile with diazonium salts derived from aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the azo bond. The reaction mixture is then neutralized, and the product is extracted using organic solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2-(phenylazo)valeronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the azo group leads to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,4-Dimethyl-2-(phenylazo)valeronitrile has several applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of pigments and as a polymerization initiator.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2-(phenylazo)valeronitrile involves the formation of free radicals. The azo bond undergoes homolytic cleavage under thermal or photochemical conditions, generating nitrogen gas and free radicals. These radicals can initiate polymerization reactions or participate in other radical-mediated processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Azobis(2,4-dimethylvaleronitrile): Another azo compound used as a polymerization initiator.
2,4-Dimethyl-4-(phenylazo)pentanenitrile: Structurally similar with slight variations in the alkyl chain.
Uniqueness
2,4-Dimethyl-2-(phenylazo)valeronitrile is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable radicals makes it particularly useful in polymerization and other radical-initiated processes.
Properties
CAS No. |
34372-09-3 |
|---|---|
Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2,4-dimethyl-2-phenyldiazenylpentanenitrile |
InChI |
InChI=1S/C13H17N3/c1-11(2)9-13(3,10-14)16-15-12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3 |
InChI Key |
JAENQWGSDBWVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C#N)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


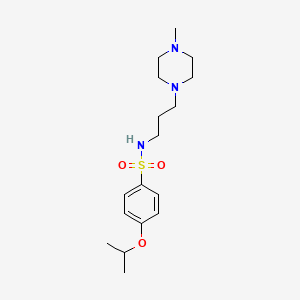
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
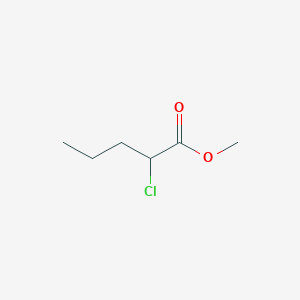
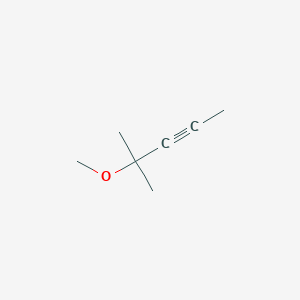
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)


